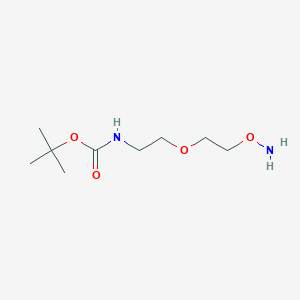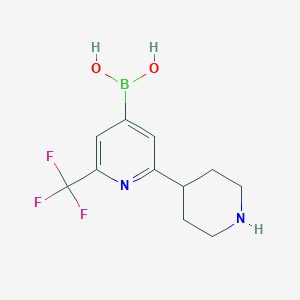
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine ring, all of which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyridine ring.
Boronic Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine or pyridine rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: It is utilized in the development of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism of action of (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the specific context.
相似化合物的比较
Similar Compounds
(2-(Piperidin-4-yl)pyridin-4-yl)boronic acid: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(2-(Piperidin-4-yl)-6-methylpyridin-4-yl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.
(2-(Piperidin-4-yl)-6-chloropyridin-4-yl)boronic acid: The presence of a chlorine atom instead of a trifluoromethyl group can influence its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects. These characteristics can enhance its reactivity and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C11H14BF3N2O2 |
|---|---|
分子量 |
274.05 g/mol |
IUPAC 名称 |
[2-piperidin-4-yl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H14BF3N2O2/c13-11(14,15)10-6-8(12(18)19)5-9(17-10)7-1-3-16-4-2-7/h5-7,16,18-19H,1-4H2 |
InChI 键 |
QIWNWLIVDWLLOV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C2CCNCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


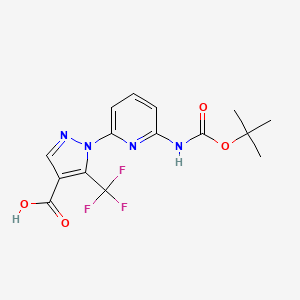
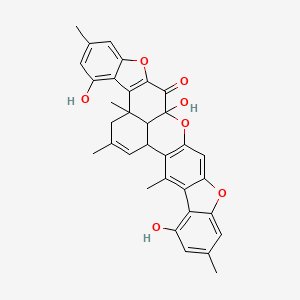
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
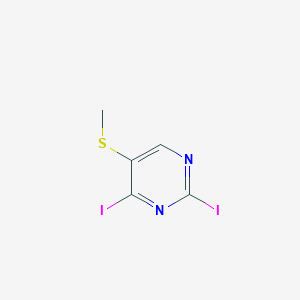
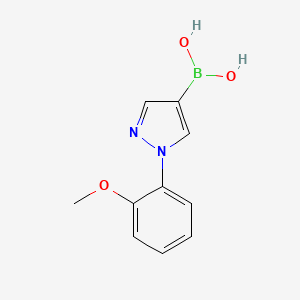
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)


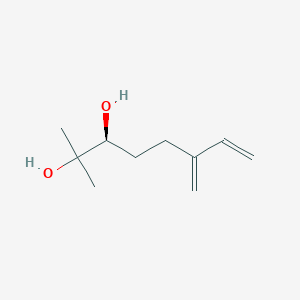
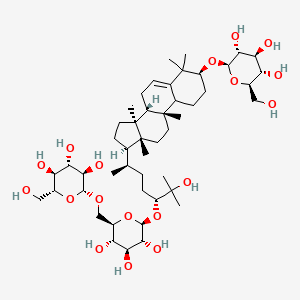
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
